N-(2,3-dihydroindol-1-ylsulfonyl)-3-methoxy-4-methylbenzamide
Description
N-(2,3-dihydroindol-1-ylsulfonyl)-3-methoxy-4-methylbenzamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural and synthetic chemistry due to their wide range of biological activities and applications in medicinal chemistry
Properties
IUPAC Name |
N-(2,3-dihydroindol-1-ylsulfonyl)-3-methoxy-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-12-7-8-14(11-16(12)23-2)17(20)18-24(21,22)19-10-9-13-5-3-4-6-15(13)19/h3-8,11H,9-10H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOPTQWECCFIRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NS(=O)(=O)N2CCC3=CC=CC=C32)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydroindol-1-ylsulfonyl)-3-methoxy-4-methylbenzamide typically involves a multi-step process. One common method includes the Fischer indolisation followed by N-alkylation. The Fischer indolisation involves the reaction of aryl hydrazines with ketones under acidic conditions to form indoles. This is followed by N-alkylation using alkyl halides in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of microwave irradiation can also be employed to reduce reaction times significantly .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydroindol-1-ylsulfonyl)-3-methoxy-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using boron hydrides such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
N-(2,3-dihydroindol-1-ylsulfonyl)-3-methoxy-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and composites.
Mechanism of Action
The mechanism of action of N-(2,3-dihydroindol-1-ylsulfonyl)-3-methoxy-4-methylbenzamide involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroindole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indole-3-carbaldehyde derivatives: Known for their role in multicomponent reactions and synthesis of biologically active molecules.
Uniqueness
N-(2,3-dihydroindol-1-ylsulfonyl)-3-methoxy-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfonyl group and methoxy substitution make it a versatile intermediate in synthetic chemistry and a promising candidate for various applications in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
